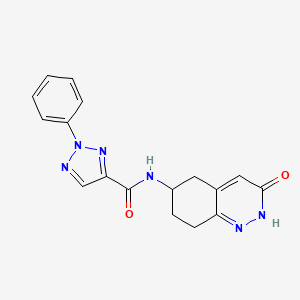

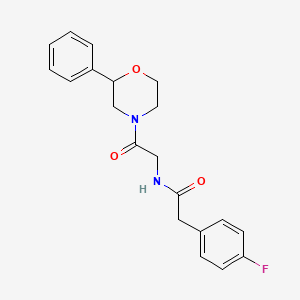

![molecular formula C7H6N6 B2475408 2-(Azidomethyl)imidazo[1,2-a]pyrimidine CAS No. 301192-96-1](/img/structure/B2475408.png)

2-(Azidomethyl)imidazo[1,2-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Azidomethyl)imidazo[1,2-a]pyrimidine, commonly referred to as 2-AMIP, is a small molecule that has been studied extensively in the field of medicinal chemistry. It is a member of the pyrimidine family and has been found to possess a variety of biological activities. 2-AMIP has been studied for its potential use as an anticancer agent, an anti-inflammatory agent, an immunomodulator, and an antiviral agent. It has also been studied for its potential to be used as a diagnostic tool in the diagnosis of certain diseases.

Applications De Recherche Scientifique

Synthetic Chemistry

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Drug Development

Imidazo[1,2-a]pyrimidine has wide range of applications in medicinal chemistry . It has been used in the development of new chemosynthetic strategies and drug development .

Anticancer Agents

Imidazo[1,2-a]pyrimidine derivatives have been used as covalent anticancer agents . For example, a series of novel KRAS G12C inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) have been synthesized .

Biological Activity

Imidazo[1,2-a]pyrimidine derivatives are constantly being developed due to the scaffold’s intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines, organometallics and natural products .

Treatment of Gastric Ulcers, Diabetes and Psychosis

Some imidazo[1,2-a]pyrimidinone compounds can be used as drugs to treat gastric ulcers, diabetes and psychosis .

Tumor Treatment

Imidazo[1,2-a]pyrimidinone compounds have been used especially in the treatment of tumors .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been reported to target kras g12c, a protein involved in cell signaling pathways .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors, binding irreversibly to their targets . This suggests that 2-(Azidomethyl)imidazo[1,2-a]pyrimidine may also interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to affect cellular processes conserved between yeast and human cells . This suggests that 2-(Azidomethyl)imidazo[1,2-a]pyrimidine may also influence similar pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The pharmacokinetic properties of related compounds, such as imidazo[1,2-a]pyridine derivatives, have been studied . These studies could provide insights into the potential ADME properties of 2-(Azidomethyl)imidazo[1,2-a]pyrimidine.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity against kras g12c-mutated nci-h358 cells . This suggests that 2-(Azidomethyl)imidazo[1,2-a]pyrimidine may also have similar effects.

Action Environment

The action of related compounds, such as imidazo[1,2-a]pyridine derivatives, may be influenced by various factors, including the cellular environment and the presence of other molecules .

Propriétés

IUPAC Name |

2-(azidomethyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6/c8-12-10-4-6-5-13-3-1-2-9-7(13)11-6/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQHANASDOULKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)imidazo[1,2-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2475328.png)

![3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2475331.png)

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)

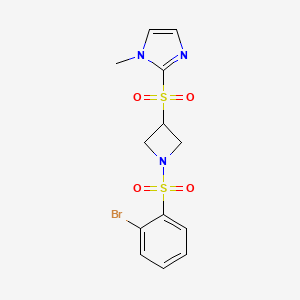

![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)

![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B2475346.png)